5,7-Dichlorothiazolo[4,5-d]pyrimidine
Overview
Description
5,7-Dichlorothiazolo[4,5-d]pyrimidine is an organic compound with the molecular formula C5HCl2N3S and a molecular weight of 206.05 g/mol . It is a solid substance that appears as colorless to light yellow crystals or powder . This compound is primarily used as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
5,7-Dichlorothiazolo[4,5-d]pyrimidine is a building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several kinases , including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These kinases play crucial roles in cell signaling, growth, and survival.
Mode of Action
It is known that the compound interacts with its targets (syk, mtor, and pi3kδ) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.
Biochemical Pathways
The inhibition of Syk, mTOR, and PI3Kδ by this compound affects several biochemical pathways. For instance, the inhibition of mTOR can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell growth, proliferation, and survival . Similarly, the inhibition of Syk can affect immune cell signaling pathways , potentially influencing immune responses .
Pharmacokinetics
It is soluble in DMF (2 mg/ml) and DMSO (1 mg/ml) , but insoluble in ethanol and PBS (pH 7.2) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of its target kinases, leading to changes in cell signaling pathways. This can result in effects at the molecular and cellular levels, such as altered cell growth and survival . Additionally, it has been used in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its solubility in different solvents can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with cyanogen chloride, followed by chlorination . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorothiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield aminothiazolopyrimidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5,7-Dichlorothiazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromothiazolo[4,5-d]pyrimidine
- 5,7-Difluorothiazolo[4,5-d]pyrimidine
- 5,7-Dimethylthiazolo[4,5-d]pyrimidine
Uniqueness
5,7-Dichlorothiazolo[4,5-d]pyrimidine is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
5,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-2-4(8-1-11-2)10-5(7)9-3/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONAZRQCSMTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718940 | |
Record name | 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137278-39-7 | |
Record name | 5,7-Dichloro[1,3]thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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